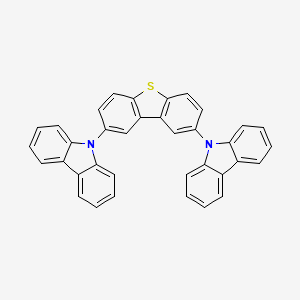

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene

描述

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene is a compound that has garnered significant interest in the field of organic electronics. It is composed of two carbazole units and one dibenzothiophene unit. This compound is known for its high thermal stability and excellent electronic properties, making it a valuable material for various applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene typically involves the selective reactivity at the 2,8-positions of dibenzothiophene. One common method includes the reaction of dibenzothiophene with carbazole in the presence of a suitable catalyst. The reaction conditions often involve high temperatures and inert atmospheres to ensure the stability of the intermediates and the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale production .

化学反应分析

Types of Reactions

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbazole-quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

科学研究应用

Synthesis and Scale-Up

The synthesis of 2,8-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)dibenzothiophene-S,S-dioxide can be scaled up using the Buchwald-Hartwig cross-coupling reaction . This method involves the cross-coupling of 2,8-dibromodibenzothiophene-5-dioxide with a corresponding secondary amine to produce the desired compounds . The process includes synthesizing non-commercially available starting materials and providing detailed synthetic procedures along with spectral characterization .

Key steps in the synthesis of 3,6-di-tert-butyl-9H-carbazole (compound 1):

- Dissolving 9-H-carbazole in nitromethane under a nitrogen atmosphere, then adding zinc (II) chloride .

- Dropwise addition of 2-chloro-2-methylpropane under vigorous stirring .

- Stirring the mixture at room temperature for 6 hours and monitoring the reaction via thin layer chromatography (TLC) .

- Neutralization with water, followed by extraction with dichloromethane .

Buchwald-Hartwig cross-coupling:

- Dissolving 2,8-dibromodibenzothiophene-S,S-dioxide and 3,6-di-tert-butyl-9H-carbazole in anhydrous toluene and degassing with nitrogen .

- Adding tris(dibenzylideneacetone)dipalladium(0) and 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl (XPhos) to the reaction mixture and further degassing .

- Adding sodium tert-butoxide and tert-butanol, then heating the solution at 110 °C under a nitrogen atmosphere for 18 hours .

Applications in OLED Devices

DCzDBT is utilized in organic light-emitting diodes (OLEDs) as a host material and a hole-blocking layer .

Device Structures and Performance:

| Device Structure | Color | Max. EQE | Max. Current Efficiency |

|---|---|---|---|

| ITO/HATCN (10 nm)/NPD (40 nm)/TrisPCz/10% PtN'1N-tBu:mCBP (25nm)/ DCzDBT (8 nm)/BPyTP (40 nm)/LiF (1 nm)/Al (100 nm) | Sky-blue | 17.8% | N/A |

| ITO (40 nm)/HATCN (10 nm)/NPD (40 nm)/Tris-PCz (10 nm)/20% PtNON:mCBP (10 nm)/10% PtNON:mCBP (4 nm)/2% TBPe:mCBP (2 nm)/10% PtNON:mCBP (4 nm)/6% PtNON:mCBP (10 nm)/ DCzDBT (8 nm)/ BPyTP (40 nm)/LiF (1 nm)/AL (100 nm) | Sky-blue | 18% | N/A |

| ITO (50 nm)/HATCN (7 nm)/TAPC (75 nm)/2CzPN 6 wt% DCzDBT (20 nm)/TmPyPB (50 nm)/LiF (1.5 nm)/Al (100 nm) | Sky-blue | 18.5 % | 10.72 cd/A |

作用机制

The mechanism by which 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene exerts its effects is primarily through its electronic properties. The compound’s structure allows for efficient charge transport and energy transfer, making it an excellent host material in OLEDs. The molecular targets and pathways involved include the interaction with electron and hole transport layers, facilitating the recombination of electrons and holes to produce light .

相似化合物的比较

Similar Compounds

- 2,8-Bis(9H-pyrido[2,3-b]indol-9-yl)dibenzothiophene

- 9-(8-(9H-carbazol-9-yl)dibenzo[b,d]thiophen-2-yl)-9H-pyrido[2,3-b]indole

- 4,5-Di(9H-carbazol-9-yl)phthalonitrile

Uniqueness

Compared to similar compounds, 2,8-Bis(9H-carbazol-9-yl)dibenzothiophene stands out due to its high thermal stability and excellent electronic properties. These characteristics make it particularly suitable for use in high-performance OLEDs and other optoelectronic devices .

生物活性

2,8-Bis(9H-carbazol-9-yl)dibenzothiophene, also known as DCzDBT, is an organic compound characterized by its unique structure that includes two carbazole units linked to dibenzothiophene. This compound has garnered attention in various fields, particularly in organic electronics and biological applications due to its potential therapeutic properties. This article provides a comprehensive overview of the biological activity associated with DCzDBT, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C36H22N2S

- Molecular Weight : 514.646 g/mol

- CAS Number : 913738-04-2

- IUPAC Name : 9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole

DCzDBT exhibits biological activity primarily through its interactions with cellular targets and its ability to modulate various signaling pathways. Research indicates that compounds with carbazole structures often demonstrate anticancer properties, potentially through the induction of apoptosis and inhibition of tumor cell proliferation.

Key Mechanisms:

- Antioxidant Activity : DCzDBT has been noted for its capacity to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer progression, such as proteases and kinases.

- Interaction with DNA : DCzDBT can intercalate into DNA, disrupting replication and transcription processes.

In Vitro Studies

Recent studies have explored the cytotoxic effects of DCzDBT on various cancer cell lines. For instance, a study reported significant inhibition of cell growth in human breast cancer cells (MCF-7) treated with DCzDBT, demonstrating an IC50 value in the low micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 5.4 | Induces apoptosis |

| HeLa | 4.8 | DNA intercalation |

| A549 | 6.1 | Enzyme inhibition |

Case Studies

-

Case Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various carbazole derivatives, including DCzDBT. The results indicated that DCzDBT exhibited superior activity against several cancer cell lines compared to standard chemotherapeutics like doxorubicin.

-

Molecular Docking Studies :

- Molecular docking simulations have shown that DCzDBT can effectively bind to the active sites of proteins involved in cancer pathways, such as Mpro (main protease) associated with SARS-CoV-2. The binding affinities suggest potential therapeutic applications beyond oncology.

Toxicity and Safety Profile

While promising in terms of efficacy, the safety profile of DCzDBT remains a critical area for further investigation. Preliminary studies indicate low toxicity levels in non-cancerous cell lines; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for potential therapeutic use.

属性

IUPAC Name |

9-(8-carbazol-9-yldibenzothiophen-2-yl)carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H22N2S/c1-5-13-31-25(9-1)26-10-2-6-14-32(26)37(31)23-17-19-35-29(21-23)30-22-24(18-20-36(30)39-35)38-33-15-7-3-11-27(33)28-12-4-8-16-34(28)38/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHNJSIZTIODFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)SC6=C5C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H22N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。